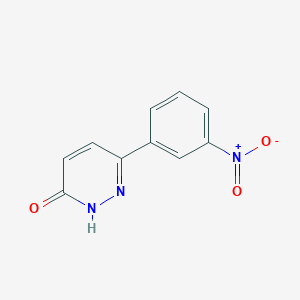

6-(3-Nitrophenyl)pyridazin-3-ol

概要

説明

6-(3-Nitrophenyl)pyridazin-3-ol is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse pharmacological activities and are often used as core structures in medicinal chemistry

作用機序

Target of Action

6-(3-Nitrophenyl)pyridazin-3-ol is a derivative of pyridazinone, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets Similar compounds have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Mode of Action

It’s known that similar pyridazinone derivatives function by inhibiting calcium ion influx . This inhibition is crucial as calcium ions play a significant role in various cellular processes, including the activation of platelet aggregation .

Biochemical Pathways

Given that similar compounds inhibit calcium ion influx , it’s reasonable to infer that this compound may affect pathways related to calcium signaling.

Result of Action

Similar compounds have been shown to possess a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .

生化学分析

Biochemical Properties

6-(3-Nitrophenyl)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phosphodiesterase enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides . This inhibition can lead to various physiological effects, including anti-inflammatory and anti-cancer activities. Additionally, this compound interacts with proteins involved in cell signaling pathways, further influencing cellular responses .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in inflammatory responses, thereby reducing inflammation . It also affects cellular metabolism by inhibiting enzymes that regulate metabolic pathways, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, its binding to phosphodiesterase enzymes results in their inhibition, which in turn affects the levels of cyclic nucleotides within the cell . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and anti-cancer effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and anti-cancer activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation . These interactions can affect the metabolic flux and levels of various metabolites within the cell . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it can be transported into the cell via organic anion transporters and distributed to various organelles, affecting its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy production . Its localization to the nucleus can also influence gene expression by interacting with nuclear proteins and transcription factors .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Nitrophenyl)pyridazin-3-ol typically involves the following steps:

Nitration: The nitration of a suitable precursor, such as 3-aminophenyl, using concentrated nitric acid and sulfuric acid to introduce the nitro group.

Cyclization: The cyclization of the nitrated intermediate with hydrazine hydrate to form the pyridazine ring.

Hydroxylation: Introduction of the hydroxyl group at the 3-position through a suitable hydroxylation reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and cyclization steps to ensure high yield and purity.

Types of Reactions:

Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.

Substitution: The nitrophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Tin and hydrochloric acid or catalytic hydrogenation.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products:

Oxidation: Formation of 6-(3-nitrophenyl)pyridazin-3-one.

Reduction: Formation of 6-(3-aminophenyl)pyridazin-3-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and anticancer properties due to its ability to interact with biological targets.

Medicine: Explored as a potential therapeutic agent for various diseases, including cardiovascular and inflammatory conditions.

Industry: Utilized in the development of agrochemicals and other industrial products.

類似化合物との比較

6-Phenylpyridazin-3-ol: Lacks the nitro group, resulting in different reactivity and biological activity.

6-(4-Nitrophenyl)pyridazin-3-ol: Similar structure but with the nitro group at the 4-position, leading to different electronic and steric effects.

6-(3-Aminophenyl)pyridazin-3-ol: The amino group instead of the nitro group results in different chemical reactivity and biological properties.

Uniqueness: 6-(3-Nitrophenyl)pyridazin-3-ol is unique due to the presence of both the nitrophenyl and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse biological activities. Its structure allows for multiple functionalization possibilities, making it a versatile compound in synthetic and medicinal chemistry.

生物活性

6-(3-Nitrophenyl)pyridazin-3-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyridazinone core with a nitrophenyl substituent. The presence of both a nitro group and a hydroxyl group enhances its chemical reactivity and biological interactions. This compound is often utilized as a building block for synthesizing more complex organic molecules, particularly in drug discovery contexts.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibition of growth. This activity is attributed to the compound's ability to disrupt microbial cell membranes and interfere with essential metabolic processes.

Anticancer Properties

The compound has also shown promise in anticancer research. In vitro studies have reported its efficacy against several cancer cell lines, including breast cancer (SK-BR-3) and others. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, likely mediated by oxidative stress pathways activated by the nitro group .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Studies indicate that it can reduce inflammation markers in various models, suggesting potential therapeutic applications in diseases characterized by chronic inflammation .

The biological activity of this compound can be linked to several mechanisms:

- Redox Reactions : The nitro group can participate in redox reactions, influencing oxidative stress levels within cells.

- Hydrogen Bonding : The hydroxyl group allows for hydrogen bonding with biological macromolecules, potentially altering their structure and function.

- Enzyme Modulation : The aromatic rings of the compound can interact with various enzymes and receptors, modulating their activity and contributing to its biological effects .

Research Findings

A summary of notable research findings related to this compound is presented in the table below:

Case Studies

- Anticancer Study : A study published in the Journal of Chemical Pharmacology demonstrated that derivatives of pyridazinone, including this compound, exhibited potent antiproliferative effects against various cancer cell lines. The study highlighted the compound's ability to activate apoptotic pathways, making it a candidate for further development as an anticancer agent .

- Anti-inflammatory Research : In another investigation, the compound was tested for its ability to reduce cytokine levels in an animal model of inflammation. Results indicated a significant decrease in pro-inflammatory cytokines, suggesting that this compound could be beneficial in treating inflammatory disorders .

特性

IUPAC Name |

3-(3-nitrophenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3/c14-10-5-4-9(11-12-10)7-2-1-3-8(6-7)13(15)16/h1-6H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTJTAIZFQQYIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20479991 | |

| Record name | 6-(3-nitrophenyl)pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54558-01-9 | |

| Record name | 6-(3-nitrophenyl)pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。